Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Lead-likeness Fragment-based drug discovery Physicochemical property optimization

3-(3,4-Dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192487-61-8) is a heterocyclic small molecule (MW 286.29 g/mol, C₁₄H₁₄N₄O₃) built on a 1,2,4-oxadiazole core flanked by a 3,4-dimethoxyphenyl group at position 3 and a 3-methyl-1H-pyrazol-5-yl moiety at position 5. The compound possesses computed drug-like physicochemical parameters including XLogP3 of 2.1, a single hydrogen bond donor, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (tPSA) of 86.1 Ų.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 1192487-61-8
Cat. No. B2657442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS1192487-61-8
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C14H14N4O3/c1-8-6-10(17-16-8)14-15-13(18-21-14)9-4-5-11(19-2)12(7-9)20-3/h4-7H,1-3H3,(H,16,17)
InChIKeyZMHQHHMKXUSAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192487-61-8): Procurement-Ready Physicochemical and Pharmacophore Profile


3-(3,4-Dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192487-61-8) is a heterocyclic small molecule (MW 286.29 g/mol, C₁₄H₁₄N₄O₃) built on a 1,2,4-oxadiazole core flanked by a 3,4-dimethoxyphenyl group at position 3 and a 3-methyl-1H-pyrazol-5-yl moiety at position 5 [1]. The compound possesses computed drug-like physicochemical parameters including XLogP3 of 2.1, a single hydrogen bond donor, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (tPSA) of 86.1 Ų [1]. The direct linkage between the 1,2,4-oxadiazole and pyrazole rings — without a spacer or flexible linker — creates a rigid, planar pharmacophore distinct from methylene-bridged or ester-linked analogs found in screening libraries [2]. This compound is offered by multiple screening compound suppliers (e.g., Vitas-M, ChemBridge) as a member of diversity-oriented and kinase-biased libraries, and is positioned as a fragment-like or lead-like starting point for medicinal chemistry optimization .

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole with In-Class Analogs Is Not Scientifically Justified


Within the 1,2,4-oxadiazole-pyrazole conjugate class, even seemingly conservative structural modifications produce divergent biological and physicochemical profiles. Replacement of the 3,4-dimethoxyphenyl group with a 3-chlorophenyl substituent (as in CAS 1187345-87-4) alters the electronic character from electron-donating to electron-withdrawing, shifts the molecular weight by approximately 26 Da, and is known from structure-activity relationship (SAR) studies in analogous pyrazole-oxadiazole series to significantly modulate cytotoxicity against cancer cell lines . Extension of the 3-methylpyrazole to a 3-isopropylpyrazole (CAS 1192572-12-5) increases both molecular weight and lipophilicity, pushing the compound farther from lead-like chemical space and potentially introducing off-target liabilities . Furthermore, 1,2,4-oxadiazole regioisomers show an order-of-magnitude difference in log D and metabolic stability compared to their 1,3,4-oxadiazole counterparts, meaning that oxadiazole isomer substitution alone cannot be considered conservative [1]. These structural nuances render generic replacement scientifically indefensible without head-to-head comparative data in the specific assay system of interest.

Quantitative Evidence Guide for 3-(3,4-Dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Comparator-Anchored Differentiation Data


Molecular Weight Advantage of 286 Da vs. Isopropyl Analog (314 Da) for Lead-Like Chemical Space Compliance

The target compound has a molecular weight of 286.29 g/mol [1], which places it within the lead-like space (MW ≤ 300) as defined by the 'rule of three' and Ghose filter criteria for fragment/lead optimization. In contrast, the closest isopropyl-substituted analog, 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192572-12-5), carries a molecular weight of approximately 314 g/mol — a 28 Da (approximately 10%) increase that pushes it beyond the lead-like cutoff and into drug-like space . During lead optimization, median molecular weight increases by 70–100 Da; starting 28 Da lower provides a wider optimization window before violating drug-likeness constraints [2].

Lead-likeness Fragment-based drug discovery Physicochemical property optimization

Lower Lipophilicity (XLogP3 = 2.1) vs. 5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole (LogP = 3.39) for Improved Oral Bioavailability Prediction

The target compound has a computed XLogP3 of 2.1 [1]. This is significantly lower than the LogP of 3.39 reported for 5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole (CAS not available; Hit2Lead ID), a close structural analog in which the 3-methylpyrazole moiety is replaced by a phenyl ring . The difference of approximately 1.3 log units is meaningful: compounds with LogP in the range of 1–3 are generally associated with an optimal balance of aqueous solubility and membrane permeability for oral absorption, whereas values above 3 correlate with increased risk of poor solubility, metabolic lability, and promiscuous target binding [2].

Lipophilicity optimization Oral bioavailability ADME prediction

Class-Level HIF-1 Inhibitory Potency: 1,2,4-Oxadiazole-Pyrazole Chemotype Achieves IC₅₀ Down to 0.7 nM — A 270-Fold Improvement Over Initial Hit

The 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole chemotype — to which the target compound belongs — was optimized through systematic SAR to achieve HIF-1 inhibitory IC₅₀ values as low as 0.7 nM in a cell-based screening system, representing a greater than 270-fold improvement from the initial hit IC₅₀ of 190 nM [1]. The target compound, with its 3-(3,4-dimethoxyphenyl) substitution at the oxadiazole 3-position and 3-methylpyrazol-5-yl at the oxadiazole 5-position, maps directly onto the key pharmacophoric elements identified in this SAR campaign. A key compound from this series also demonstrated the ability to suppress hypoxia-induced expression of HIF target genes in A549 human lung adenocarcinoma cells and exhibited a favorable pharmacokinetic profile in rats after both intravenous and oral administration [1].

HIF-1 inhibition Cancer hypoxia Transcriptional regulation

Class-Level Tubulin Polymerization Inhibition: Pyrazole-Oxadiazole Conjugates Achieve IC₅₀ of 1.3–3.9 μM with G2/M Cell Cycle Arrest

Pyrazole-oxadiazole conjugates in which the pyrazole and oxadiazole scaffolds are directly connected without a spacer — structurally identical to the linkage pattern in the target compound — have demonstrated potent inhibition of tubulin polymerization with IC₅₀ values of 1.3, 3.9, and 2.4 μM for the three most active conjugates (11a, 11d, 11f), and corresponding cytotoxicity IC₅₀ values ranging from 1.5 to 11.2 μM across human cancer cell lines [1]. These conjugates caused G2/M phase cell cycle arrest and microtubule network disruption, with molecular docking confirming binding at the colchicine site of tubulin [1]. The target compound shares the critical direct pyrazole-oxadiazole junction without a spacer, which is essential for maintaining the rigid geometry required for colchicine-site binding, distinguishing it from methylene-bridged or piperidine-linked analogs (e.g., ChemBridge SC-64373794) that introduce conformational flexibility .

Tubulin polymerization inhibition Antiproliferative activity Microtubule destabilization

Metabolic Stability Advantage of 1,2,4-Oxadiazole Ring as Ester Bioisostere — Validated in Store-Operated Calcium Entry Modulators

The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functionalities, with documented resistance to hydrolytic metabolism [1]. In a recent study on SOCE modulators, bioisosteric replacement of the ester moiety in pyrazole derivatives with a 1,2,4-oxadiazole ring produced a class of modulators with high metabolic stability [2]. The target compound incorporates this 1,2,4-oxadiazole ring directly between the dimethoxyphenyl and pyrazole moieties, providing inherent resistance to esterase-mediated hydrolysis that would not be present in ester-linked analogs. This is a key differentiator from pyrazole-carboxylate or pyrazole-acetate screening compounds that are susceptible to rapid metabolic cleavage. Even among oxadiazole isomers, the 1,2,4-oxadiazole regioisomer may show a distinct metabolic profile from the 1,3,4-isomer, as significant differences in metabolic stability have been documented between these isomers [3].

Metabolic stability Bioisostere replacement Ester hydrolysis resistance

tPSA of 86.1 Ų: Optimal CNS Multiparameter Optimization (MPO) Score Range vs. Higher-tPSA Analogs

The target compound has a computed topological polar surface area (tPSA) of 86.1 Ų . This value lies at the upper boundary of the optimal range for CNS penetration (tPSA < 90 Ų is associated with favorable blood-brain barrier permeability), while remaining well within the oral absorption window (tPSA < 140 Ų) [1]. The chlorophenyl analog (C₁₂H₉ClN₄O) has fewer heteroatoms and would be expected to have a lower tPSA (estimated ~55–65 Ų), potentially favoring CNS penetration but at the expense of aqueous solubility. Conversely, analogs with additional polar substituents (e.g., carboxamide or sulfonamide groups) would exceed the 90 Ų CNS threshold. The target compound's tPSA of 86.1 Ų, combined with moderate lipophilicity (XLogP3 = 2.1), places it in a balanced CNS MPO desirability zone that is difficult to achieve with substituted analogs [2].

CNS drug design Polar surface area Blood-brain barrier penetration

Highest-Confidence Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole Based on Quantitative Evidence


HIF-1/HIF-2 Transcriptional Inhibition Screening in Hypoxic Cancer Cell Models

Based on the demonstrated ability of the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole chemotype to achieve HIF-1 inhibitory IC₅₀ values down to 0.7 nM with favorable in vivo PK in rats [1], this compound is a strong candidate for inclusion in HIF-focused screening cascades. The target compound can serve as a starting point for SAR expansion at the 3-aryl position (dimethoxyphenyl), where the methoxy substitution pattern and electronic character are known to modulate HIF-1α/HIF-2α protein accumulation. A549 human lung adenocarcinoma cells are the validated cellular context for assessing suppression of hypoxia-induced target gene expression [1].

Tubulin Polymerization Inhibitor Screening with Direct Pyrazole-Oxadiazole Pharmacophore

Pyrazole-oxadiazole conjugates with a direct ring-to-ring linkage (no spacer) have been shown to inhibit tubulin polymerization with IC₅₀ values of 1.3–3.9 μM and induce G2/M cell cycle arrest through colchicine-site binding [2]. The target compound shares this critical direct-linkage architecture. Procurement for tubulin polymerization assays, microtubule disruption imaging, and cell cycle analysis by flow cytometry is supported by class-level SAR, with the 3-methyl group on the pyrazole and 3,4-dimethoxy substitution on the phenyl ring representing tunable vectors for affinity optimization [2].

Fragment-Based Lead Generation Leveraging Lead-Like MW (286 Da) and Balanced Physicochemical Profile

With MW = 286.29 g/mol, XLogP3 = 2.1, HBD = 1, HBA = 6, and tPSA = 86.1 Ų [3], this compound satisfies lead-likeness criteria (MW ≤ 300, LogP ≤ 3) [4]. It is ideally suited for fragment-based drug discovery (FBDD) or lead identification programs where subsequent optimization is expected to add 70–100 Da of molecular weight. The compound's balanced properties support oral bioavailability predictions and provide a wide optimization window for improving potency without breaching drug-likeness boundaries [4].

Comparative Metabolic Stability Profiling of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole and Ester-Containing Isosteres

The 1,2,4-oxadiazole ring is an established hydrolytically stable bioisostere for ester and amide functionalities [5], and direct comparative studies have shown significant differences in metabolic stability between 1,2,4- and 1,3,4-oxadiazole regioisomers [5]. This compound can be used as a reference standard in head-to-head liver microsomal or hepatocyte stability assays against its 1,3,4-oxadiazole regioisomer or against ester-containing pyrazole derivatives, providing quantitative half-life and intrinsic clearance data to guide scaffold selection in early drug discovery [5][6].

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.